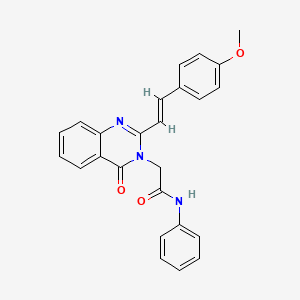

Tyrosinase-IN-26

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tyrosinase-IN-26 est un inhibiteur puissant de l'enzyme tyrosinase, qui joue un rôle crucial dans la biosynthèse de la mélanine. La tyrosinase est une enzyme contenant du cuivre qui catalyse l'oxydation des phénols tels que la tyrosine et la dopamine, conduisant à la production de mélanine et d'autres pigments.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Tyrosinase-IN-26 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. La voie de synthèse et les conditions réactionnelles spécifiques peuvent varier, mais impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de température contrôlées. Les voies de synthèse détaillées sont souvent propriétaires et peuvent nécessiter l'accès à des bases de données chimiques spécialisées ou à des publications .

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire à des réacteurs plus grands, en garantissant une qualité et un rendement constants. Ce processus comprendrait l'optimisation des conditions réactionnelles, des étapes de purification et des mesures de contrôle qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Tyrosinase-IN-26 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène au composé, souvent catalysé par la tyrosinase.

Réduction : Implique l'élimination de l'oxygène ou l'ajout d'hydrogène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour assurer des vitesses de réaction et des rendements optimaux .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des quinones, tandis que les réactions de réduction peuvent produire des alcools ou des amines .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes réactionnels.

Biologie : Investigué pour son rôle dans la biosynthèse de la mélanine et ses applications thérapeutiques potentielles dans le traitement des troubles de l'hyperpigmentation.

Médecine : Exploré pour son utilisation potentielle dans le développement de traitements pour des affections comme le mélasma et les taches de vieillesse.

Industrie : Utilisé dans l'industrie cosmétique pour les produits éclaircissants pour la peau et dans l'agriculture pour prévenir le brunissement des fruits et légumes .

Mécanisme d'action

This compound exerce ses effets en se liant au site actif de l'enzyme tyrosinase, inhibant ainsi son activité catalytique. Cette inhibition empêche l'oxydation des phénols et la production ultérieure de mélanine. Les cibles moléculaires impliquées comprennent les ions cuivre du site actif de la tyrosinase, qui sont essentiels à son activité enzymatique .

Applications De Recherche Scientifique

Tyrosinase-IN-26 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its role in melanin biosynthesis and potential therapeutic applications in treating hyperpigmentation disorders.

Medicine: Explored for its potential use in developing treatments for conditions like melasma and age spots.

Industry: Utilized in the cosmetics industry for skin-lightening products and in agriculture to prevent browning in fruits and vegetables .

Mécanisme D'action

Tyrosinase-IN-26 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. This inhibition prevents the oxidation of phenols and the subsequent production of melanin. The molecular targets involved include the copper ions in the active site of tyrosinase, which are essential for its enzymatic activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires à Tyrosinase-IN-26 comprennent :

Acide kojique : Un inhibiteur naturel de la tyrosinase dérivé de champignons.

Arbutine : Une hydroquinone glycosylée extraite de l'arbousier.

Vanilline : Un aldéhyde phénolique extrait de la gousse de vanille .

Unicité

This compound est unique en raison de sa forte puissance et de sa spécificité pour l'inhibition de la tyrosinase. Contrairement à certains autres inhibiteurs, il n'agit pas comme un substrat alternatif pour l'enzyme, ce qui peut entraîner une inhibition plus efficace et plus ciblée .

Propriétés

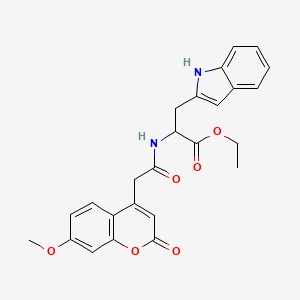

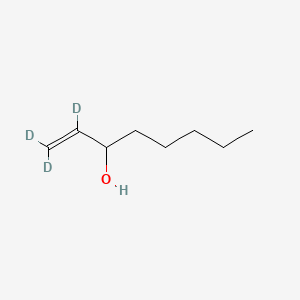

Formule moléculaire |

C25H24N2O6 |

|---|---|

Poids moléculaire |

448.5 g/mol |

Nom IUPAC |

ethyl 3-(1H-indol-2-yl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoate |

InChI |

InChI=1S/C25H24N2O6/c1-3-32-25(30)21(13-17-10-15-6-4-5-7-20(15)26-17)27-23(28)11-16-12-24(29)33-22-14-18(31-2)8-9-19(16)22/h4-10,12,14,21,26H,3,11,13H2,1-2H3,(H,27,28) |

Clé InChI |

ZOQNHOZAUKFNFV-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(CC1=CC2=CC=CC=C2N1)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)

![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)